Cas no 1201-08-7 (8-Bromo-2-methylquinolin-4-ol)

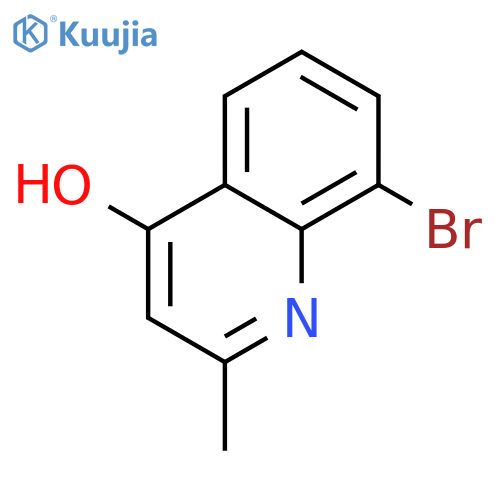

8-Bromo-2-methylquinolin-4-ol structure

商品名:8-Bromo-2-methylquinolin-4-ol

8-Bromo-2-methylquinolin-4-ol 化学的及び物理的性質

名前と識別子

-

- 8-Bromo-2-methylquinolin-4-ol

- 4-Quinolinol,8-bromo-2-methyl-

- 8-bromo-2-methyl-1H-quinolin-4-one

- 8-Bromo-2-Methyl-4-Quinolinol

- 8-bromo-2-methyl-4-quinolinol(SALTDATA: FREE)

- 8-BROMO-4-HYDROXY-2-METHYLQUINOLINE

- 2-methyl-4-hydroxy-8-bromo-quinoline

- 8-Brom-2-methyl-chinolin-4-ol

- 8-Brom-4-hydroxychinaldin

- SY227094

- 8-Bromo-2-methyl-quinolin-4-ol

- CS-0187278

- 1201-08-7

- AB06321

- HMS2167A10

- MFCD00484434

- 4-Quinolinol, 8-bromo-2-methyl-

- D97295

- SCHEMBL15366703

- AG-690/40096499

- 8-Bromo-4-hydroxy-2-methylquinoline, AldrichCPR

- DTXSID60357108

- HMS3317B19

- VZEQVJZHDYRCBZ-UHFFFAOYSA-N

- FT-0711029

- SMR000125013

- Oprea1_489700

- MLS000067489

- BS-20058

- CHEMBL1877453

- SCHEMBL5249809

- Oprea1_852975

- AKOS000506428

- BAA20108

- DB-061693

- STK018133

-

- MDL: MFCD00484434

- インチ: InChI=1S/C10H8BrNO/c1-6-5-9(13)7-3-2-4-8(11)10(7)12-6/h2-5H,1H3,(H,12,13)

- InChIKey: VZEQVJZHDYRCBZ-UHFFFAOYSA-N

- ほほえんだ: CC1=NC2=C(C=CC=C2Br)C(=C1)O

計算された属性

- せいみつぶんしりょう: 236.97900

- どういたいしつりょう: 236.979

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 262

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1Ų

- ひょうめんでんか: 0

- 互変異性体の数: 12

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 密度みつど: 1.523g/cm3

- ふってん: 325.4ºC at 760mmHg

- フラッシュポイント: 150.6ºC

- 屈折率: 1.606

- PSA: 33.12000

- LogP: 3.01130

8-Bromo-2-methylquinolin-4-ol セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H302-H318

- 警告文: P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-41

- セキュリティの説明: 26-39

-

危険物標識:

8-Bromo-2-methylquinolin-4-ol 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

8-Bromo-2-methylquinolin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B405030-100mg |

8-bromo-2-methylquinolin-4-ol |

1201-08-7 | 100mg |

$ 64.00 | 2023-04-18 | ||

| abcr | AB213692-1 g |

8-Bromo-4-hydroxy-2-methylquinoline |

1201-08-7 | 1g |

€122.60 | 2022-06-11 | ||

| abcr | AB213692-1g |

8-Bromo-4-hydroxy-2-methylquinoline; . |

1201-08-7 | 1g |

€137.20 | 2024-04-20 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JY816-50mg |

8-Bromo-2-methylquinolin-4-ol |

1201-08-7 | 98% | 50mg |

82.0CNY | 2021-07-15 | |

| TRC | B405030-500mg |

8-bromo-2-methylquinolin-4-ol |

1201-08-7 | 500mg |

$ 110.00 | 2023-04-18 | ||

| Chemenu | CM222626-1g |

8-Bromo-2-methylquinolin-4-ol |

1201-08-7 | 95%+ | 1g |

$76 | 2023-02-18 | |

| Chemenu | CM222626-5g |

8-Bromo-2-methylquinolin-4-ol |

1201-08-7 | 95%+ | 5g |

$211 | 2023-02-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JY816-1g |

8-Bromo-2-methylquinolin-4-ol |

1201-08-7 | 98% | 1g |

542.0CNY | 2021-07-15 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-291680-500 mg |

8-Bromo-4-hydroxy-2-methylquinoline, |

1201-08-7 | 500MG |

¥1,354.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-291680A-1 g |

8-Bromo-4-hydroxy-2-methylquinoline, |

1201-08-7 | 1g |

¥2,332.00 | 2023-07-11 |

8-Bromo-2-methylquinolin-4-ol 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

1201-08-7 (8-Bromo-2-methylquinolin-4-ol) 関連製品

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 152840-81-8(Valine-1-13C (9CI))

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬